

Structure and characterization of Tetra(p-bromophenyl)porphyrin

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Compound of Interest

Compound Name: Tetra(p-bromophenyl)porphyrin

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An In-depth Technical Guide to 5,10,15,20-Tetra(p-bromophenyl)porphyrin

This technical guide provides a comprehensive overview of the structure, characterization, and synthesis of 5,10,15,20-Tetra(p-bromophenyl)porphyrin (T(p-Br)PP). It is intended for researchers, scientists, and drug development professionals who utilize porphyrin-based compounds in their work. The guide details key physicochemical properties, spectroscopic data, and experimental protocols, with a focus on its application in photodynamic therapy.

Molecular Structure and Properties

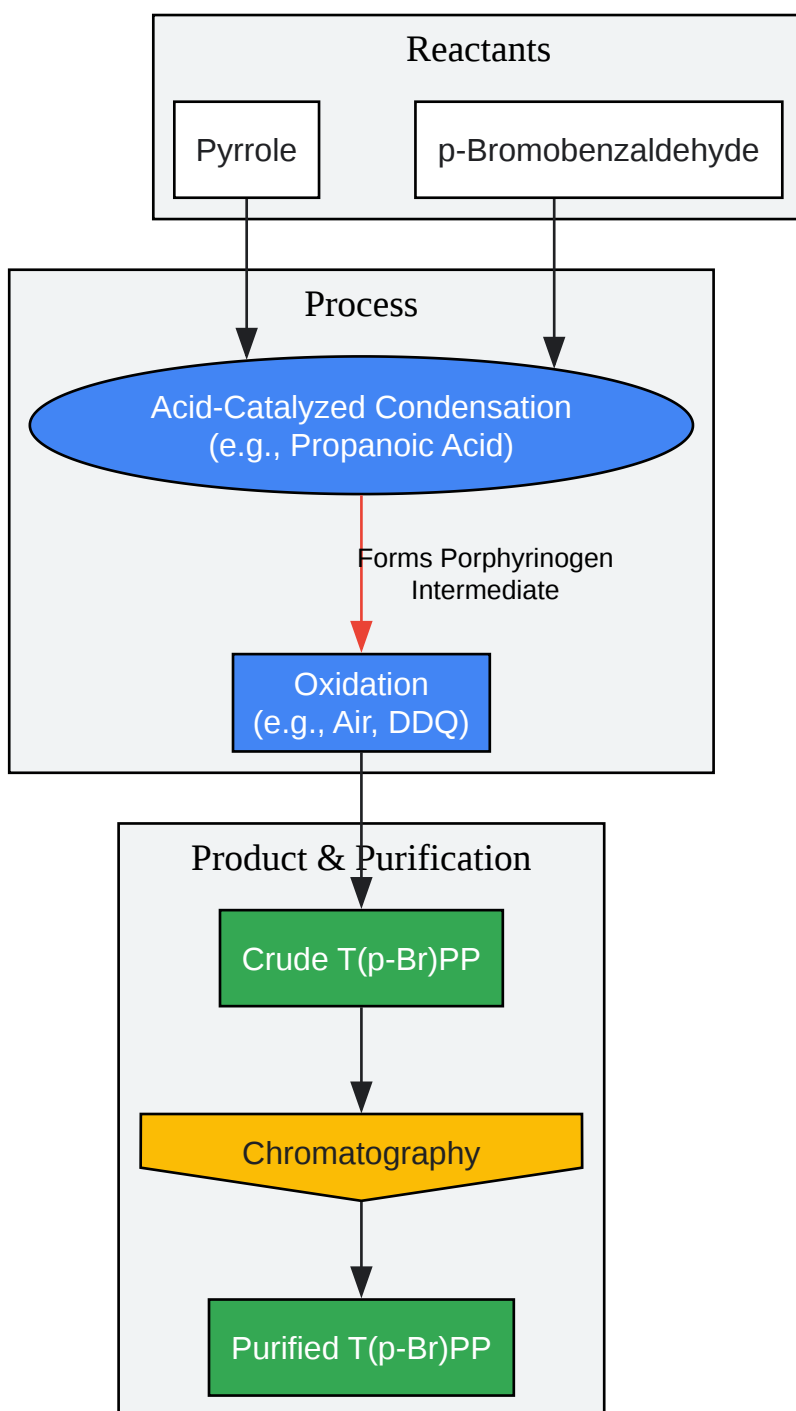
5,10,15,20-Tetra(p-bromophenyl)porphyrin, also known as meso-Tetra(p-bromophenyl)porphine, is a synthetic halogenated porphyrin.[1] It consists of a central porphine macrocycle with four p-bromophenyl groups attached at the meso positions. The X-ray crystal structure reveals a planar macrocycle with the four bromophenyl rings oriented almost orthogonally to the porphyrin core.[2] This symmetrical structure is fundamental to its unique photophysical and chemical properties.

Table 1: General Properties of Tetra(p-bromophenyl)porphyrin

Property	Value	Reference(s)
Chemical Name	21H,23H-Porphine, 5,10,15,20-tetrakis(4-bromophenyl)-	[3]
Molecular Formula	C ₄₄ H ₂₆ Br ₄ N ₄	[3][4][5]
Molecular Weight	930.32 g/mol	[3][4][6]
CAS Number	29162-73-0	[3][4][5]
Appearance	Purple to Dark Purple Solid/Crystal	[1][3][7]
Solubility	Slightly soluble in Chloroform and Methanol	[1]

Synthesis

The synthesis of T(p-Br)PP is typically achieved through the condensation of p-bromobenzaldehyde with pyrrole under acidic conditions, a method known as the Lindsey synthesis. This reaction can be performed using conventional heating or microwave-assisted techniques, with reported yields ranging from 55% to 78%.^[2] Post-synthetic modifications can also be performed, for instance, by using T(p-Br)PP as a precursor for palladium-catalyzed cross-coupling reactions to introduce other functional groups.^[8]



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General workflow for the synthesis of T(p-Br)PP.

Characterization Data

The characterization of T(p-Br)PP relies on standard analytical techniques to confirm its structure and purity. The data below is compiled from various literature sources.

Table 2: Spectroscopic and Spectrometric Data for T(p-Br)PP

Technique	Parameter	Value	Reference(s)
UV-Vis	Soret Band (λ_{max})	419-420 nm (in CHCl_3)	[7]
Q-Bands (λ_{max})	~515, 550, 590, 650 nm	[9]	
^1H NMR	β -pyrrolic (s)	8.8-8.9 ppm	[2][10]
ortho-phenyl (d)	~8.1 ppm	[2][10]	
meta-phenyl (d)	~7.9 ppm	[2][10]	
NH (s, broad)	-2.7 to -2.9 ppm	[2][11]	
Mass Spec.	Monoisotopic Mass	925.88910 g/mol	[12]
Molecular Ion Peak	Consistent with $\text{C}_{44}\text{H}_{26}\text{Br}_4\text{N}_4$	[2][13]	

Note: NMR chemical shifts (ppm) are typically referenced to TMS in CDCl_3 . The exact peak positions and multiplicities may vary slightly based on solvent and instrument.

Experimental Protocols

Synthesis Protocol (Lindsey Condensation)

- **Reaction Setup:** In a round-bottom flask, dissolve p-bromobenzaldehyde (4 equivalents) and pyrrole (4 equivalents) in propanoic acid.
- **Condensation:** Heat the mixture to reflux for approximately 30-60 minutes. The solution will turn dark.
- **Oxidation:** Cool the reaction mixture to room temperature and expose it to air (by stirring vigorously or bubbling air through the solution) to oxidize the porphyrinogen intermediate to

the porphyrin.

- Isolation: Remove the solvent under reduced pressure. The resulting dark purple solid is the crude product.
- Purification: Purify the crude solid using column chromatography (typically silica gel with a solvent system like dichloromethane/hexane) to yield the pure T(p-Br)PP.

Characterization Protocols

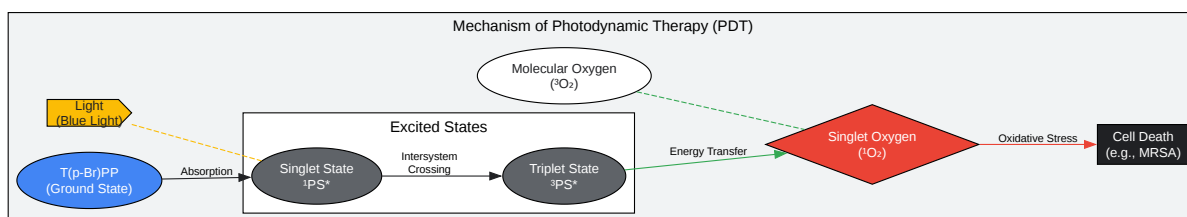
- UV-Vis Spectroscopy:
 - Prepare a dilute solution of T(p-Br)PP in a suitable solvent (e.g., chloroform or dichloromethane).
 - Use a quartz cuvette with a 1 cm path length.
 - Record the absorption spectrum from approximately 350 nm to 750 nm.
 - Identify the characteristic Soret band (a strong absorption around 420 nm) and the weaker Q-bands in the 500-700 nm region.[\[9\]](#)[\[14\]](#)
- ¹H NMR Spectroscopy:
 - Dissolve approximately 4-5 mg of purified T(p-Br)PP in ~0.5 mL of deuterated chloroform (CDCl₃).[\[11\]](#)
 - Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
 - Analyze the key resonances: the shielded N-H protons upfield around -2.9 ppm, and the deshielded pyrrole and phenyl protons downfield between 7.5 and 9.0 ppm.[\[2\]](#)[\[11\]](#)
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable solvent for ionization.
 - Use Electrospray Ionization (ESI) or a similar soft ionization technique to avoid fragmentation.

- Analyze the resulting spectrum for the molecular ion peak corresponding to the calculated molecular weight of T(p-Br)PP.[13]

Applications in Drug Development: Photodynamic Therapy

T(p-Br)PP has garnered significant interest as a photosensitizer for photodynamic therapy (PDT).[15] PDT is a non-invasive therapeutic strategy that uses a photosensitizer, a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill target cells, such as cancer cells or drug-resistant bacteria.[9][16]

Upon excitation with light (e.g., blue light), T(p-Br)PP transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.[15] This triplet-state photosensitizer can then transfer its energy to molecular oxygen ($^3\text{O}_2$), generating highly reactive singlet oxygen ($^1\text{O}_2$), a primary mediator of PDT-induced cell death.[16] Studies have demonstrated that T(p-Br)PP-mediated PDT is effective against drug-resistant bacteria like MRSA by inducing ROS, rupturing cell membranes, and inhibiting biofilm formation.[9][15]



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Mechanism of T(p-Br)PP as a photosensitizer in PDT.

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